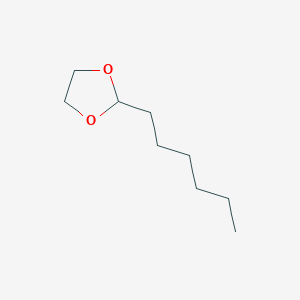
L-Alanine, N-(aminoiminomethyl)-
Übersicht
Beschreibung
L-Alanine, N-(aminoiminomethyl)- is a derivative of the amino acid L-alanine. It is an important compound in various biochemical processes and has significant applications in scientific research and industry. This compound is known for its role in protein synthesis and its involvement in metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine, N-(aminoiminomethyl)- can be synthesized through various chemical reactions. One common method involves the reaction of L-alanine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of L-Alanine, N-(aminoiminomethyl)- often involves microbial fermentation. Corynebacterium glutamicum, a well-known bacterium for industrial amino acid production, is frequently used. Through metabolic engineering, the biosynthesis pathways of L-alanine and fatty acids are optimized to enhance the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-(aminoiminomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of L-Alanine, N-(aminoiminomethyl)-, such as oxo derivatives, reduced derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(aminoiminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a crucial role in protein synthesis and metabolic pathways, making it a valuable compound for studying cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a component in nutritional supplements.
Industry: It is used in the production of food additives, cosmetics, and other industrial products
Wirkmechanismus
The mechanism of action of L-Alanine, N-(aminoiminomethyl)- involves its incorporation into proteins and its participation in metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are essential for cellular function. The molecular targets and pathways involved include amino acid transporters, enzymes involved in protein synthesis, and metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, N-(aminoiminomethyl)- can be compared with other similar compounds such as:
L-Alanine: A nonpolar, aliphatic α-amino acid used in protein biosynthesis.
β-Alanine: An amino acid that is a component of the dipeptide carnosine and is involved in muscle metabolism.
N-Methylamino-L-Alanine: A neurotoxic non-proteinogenic amino acid found in certain plants and cyanobacteria.
L-Alanine, N-(aminoiminomethyl)- is unique due to its specific structure and its role in various biochemical processes, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-(diaminomethylideneamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNFLGLGNLXITH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883749 | |
| Record name | L-Alanine, N-(aminoiminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-74-3 | |
| Record name | N-(Aminoiminomethyl)-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-(aminoiminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, N-(aminoiminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)








![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)


